Cas no 144100-07-2 (2-bromo-6-fluoro-pyridine)
2-bromo-6-fluoro-pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-fluoropyridine
- 6-Bromo-2-fluoropyridine
- 2-bromo-6-fluoro-pyridine
- 2-Fluor-5-brompyridin
- 2-fluoro-6-bromopyridine
- pyridine, 2-bromo-6-fluoro-
- 2?bromo?6?fluoropyridine
- 2-bromo-6-fluoro pyridine
- KSC485M5F
- ZIDIK
- 2-Bromo-6-fluoropyridine, AldrichCPR
- SCHEMBL103057
- DTXSID80932219
- 2-brom-6-fluorpyridin
- FT-0659759
- MFCD03095258
- BCP14733
- CS-W003029
- ZIDIKYIZXMYHAW-UHFFFAOYSA-N
- AB13626
- AC-5413
- AM20050815
- EN300-104427
- SY014349
- B3667
- Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, (SP-4-2)-, hexafluorophosphate(1-)
- InChI=1/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3
- PS-8591
- AKOS005064102
- Platinum(1+), (2-bromo-5-fluoropyridine-N)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-N1,N12)(6-methyl-3-pyridinol-N1)-, (SP-4-2)-, hexafluorophosphate(1-)
- 10019-16-6
- A3119
- A859653
- 144100-07-2
- FT-0648076
- 937379-49-2
- AC-24935
- DB-010976
- STL556387
- DB-369078
- BBL102584
- DTXCID701360913
-
- MDL: MFCD03095258
- Inchi: 1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
- InChI Key: ZIDIKYIZXMYHAW-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(N=1)F
Computed Properties
- Exact Mass: 174.94300
- Monoisotopic Mass: 174.94329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: No data available
- Density: 1.0000
- Melting Point: 32°C(lit.)
- Boiling Point: 164°C(lit.)
- Flash Point: 74.9℃
- Refractive Index: 1.532
- PSA: 12.89000
- LogP: 1.98320
2-bromo-6-fluoro-pyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H301,H311,H332,H315,H319,H335
-
Warning Statement:
P280H,P305
P351
P338,P309,P310 - Hazard Category Code: 36/37/38-20/21/22-10-41-37/38-22
- Safety Instruction: S26; S36/37/39; S36; S16
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
2-bromo-6-fluoro-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-6-fluoro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3667-1g |
2-bromo-6-fluoro-pyridine |
144100-07-2 | 98.0%(GC) | 1g |
¥150.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3667-5g |
2-bromo-6-fluoro-pyridine |
144100-07-2 | 98.0%(GC) | 5g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B122R-5g |
2-bromo-6-fluoro-pyridine |
144100-07-2 | 98% | 5g |
¥65.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B122R-25g |
2-bromo-6-fluoro-pyridine |
144100-07-2 | 98% | 25g |
¥295.0 | 2022-05-30 | |
| Alichem | A023022400-100g |
2-Bromo-6-fluoropyridine |
144100-07-2 | 98% | 100g |
$185.02 | 2022-04-02 | |
| Fluorochem | 033114-5g |
2-Bromo-6-fluoropyridine |
144100-07-2 | 98% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 033114-25g |
2-Bromo-6-fluoropyridine |
144100-07-2 | 98% | 25g |
£54.00 | 2022-03-01 | |
| Apollo Scientific | PC3082-5g |
2-Bromo-6-fluoropyridine |
144100-07-2 | 97+% | 5g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC3082-25g |
2-Bromo-6-fluoropyridine |
144100-07-2 | 97+% | 25g |
£38.00 | 2025-02-21 | |
| Apollo Scientific | PC3082-100g |
2-Bromo-6-fluoropyridine |
144100-07-2 | 97+% | 100g |
£105.00 | 2025-02-21 |
2-bromo-6-fluoro-pyridine Related Literature
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Lei Wang,Ning Liu,Bin Dai RSC Adv. 2015 5 82097
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2. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixturesRichard D. Chambers,Mandy Parsons,Graham Sandford,Christopher J. Skinner,Malcolm J. Atherton,John S. Moilliet J. Chem. Soc. Perkin Trans. 1 1999 803
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Ju-You Lu,Bo Zhao,Yongmei Du,Jianxin Yang,Jian Lu Org. Biomol. Chem. 2019 17 7438
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Chunshu Liao,Jianrong Li,Xiaoqiong Chen,Jingjun Lu,Qiang Liu,Lu Chen,Yubing Huang,Yibiao Li Org. Biomol. Chem. 2020 18 1185
Additional information on 2-bromo-6-fluoro-pyridine
Introduction to 2-bromo-6-fluoro-pyridine (CAS No. 144100-07-2) and Its Recent Applications in Chemical Biology and Medicinal Chemistry
2-bromo-6-fluoro-pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 144100-07-2, is a halogenated pyridine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and reactivity. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of small-molecule inhibitors targeting complex biological pathways. The presence of both bromine and fluorine substituents on the pyridine ring enhances its utility as a building block for further functionalization, making it a valuable asset in drug discovery pipelines.
The bromo and fluoro atoms in 2-bromo-6-fluoro-pyridine impart unique electronic and steric properties that influence its reactivity in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are fundamental in constructing carbon-carbon bonds, enabling the formation of more intricate molecular architectures. The fluoro substituent, in particular, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates, which are critical factors in optimizing pharmacokinetic profiles.
Recent advancements in the field have highlighted the role of 2-bromo-6-fluoro-pyridine in the development of novel therapeutic agents. For instance, studies have demonstrated its application in designing kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The brominated pyridine derivative acts as a key scaffold for generating molecules that selectively inhibit aberrant signaling pathways involved in tumor growth. By leveraging its reactivity, researchers have been able to develop potent and selective kinase inhibitors with improved pharmacological properties.
In addition to its role in oncology research, 2-bromo-6-fluoro-pyridine has been explored in the development of antiviral and antibacterial agents. The structural motif of this compound allows for the facile introduction of additional functional groups that can enhance binding interactions with viral proteases or bacterial enzymes. For example, recent studies have shown promising results in using derivatives of 2-bromo-6-fluoro-pyridine to develop inhibitors targeting viral replication mechanisms. These findings underscore the compound's potential as a versatile building block for addressing emerging infectious diseases.
The synthesis of 2-bromo-6-fluoro-pyridine itself is an area of active research, with methodologies continually being refined to improve yield and scalability. Modern synthetic approaches often involve halogen exchange reactions or direct fluorination techniques that provide access to this valuable intermediate under mild conditions. Such advancements not only enhance the accessibility of 2-bromo-6-fluoro-pyridine but also contribute to more sustainable chemical processes by reducing waste and energy consumption.
The impact of 2-bromo-6-fluoro-pyridine extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening (HTS) is employed to identify novel drug candidates. The compound's well-characterized reactivity makes it an ideal candidate for library synthesis programs aimed at discovering new therapeutic entities. Furthermore, its use in combinatorial chemistry allows for the rapid generation of diverse molecular libraries, accelerating the drug discovery process.
Looking ahead, the future prospects for 2-bromo-6-fluoro-pyridine are promising, with ongoing research focusing on expanding its utility in medicinal chemistry. Innovations such as bioconjugation techniques and post-synthetic modifications are being explored to further enhance its applications. As our understanding of biological systems grows, so does the demand for sophisticated molecular tools like 2-bromo-6-fluoro-pyridine, which continue to drive breakthroughs in health sciences.
In conclusion, 2-bromo-6-fluoro-pyridine (CAS No. 144100-07-2) represents a cornerstone compound in modern drug discovery. Its unique structural features and reactivity make it indispensable for synthesizing biologically active molecules across various therapeutic areas. As research progresses, we can expect even more innovative applications of this versatile intermediate to emerge, solidifying its importance in both academic and industrial settings.
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